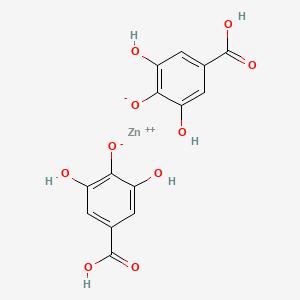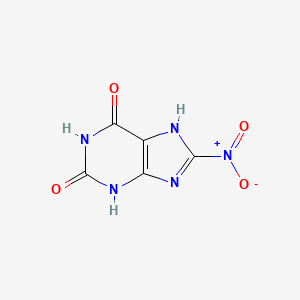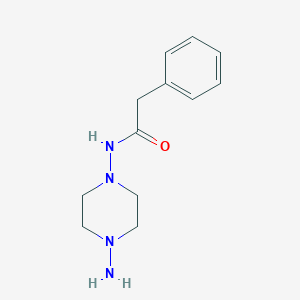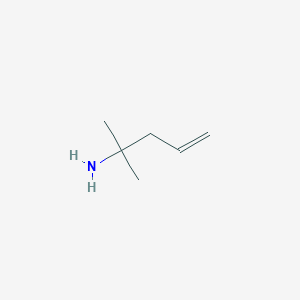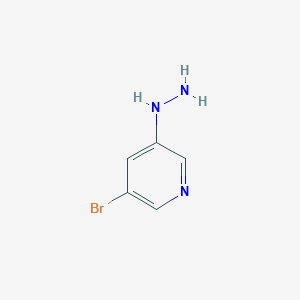![molecular formula C12H13N3O B3285292 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol CAS No. 80071-91-6](/img/structure/B3285292.png)
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol
Descripción general
Descripción
“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a chemical compound that belongs to the class of pyridazines . It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains a pyridazine ring with a phenyl group at the 6-position and an aminoethanol group at the 2-position .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The boiling point and other physical properties are not specified in the available sources .Mecanismo De Acción
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol is believed to exert its effects through the activation of various receptors such as the peroxisome proliferator-activated receptor alpha (PPAR-α) and the transient receptor potential vanilloid type-1 (TRPV1) receptor. This compound also acts on the endocannabinoid system by inhibiting the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various enzymes and proteins involved in inflammation, pain, and neuroprotection. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound also has analgesic effects by inhibiting the activity of pain-sensing neurons. Additionally, this compound has been found to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol has several advantages as a research tool, including its low toxicity and high bioavailability. It can be easily administered orally or intravenously and has a short half-life, allowing for rapid clearance from the body. However, this compound can be difficult to work with due to its low solubility in water and some organic solvents.
Direcciones Futuras
There are several potential future directions for research on 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown promise as an immunomodulatory agent and could be investigated further for its potential use in the treatment of autoimmune diseases. Additionally, this compound could be studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Aplicaciones Científicas De Investigación
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol has been studied extensively for its potential therapeutic applications in various fields such as neurology, immunology, and oncology. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(6-phenylpyridazin-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-8-13-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHDKFTEWIBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



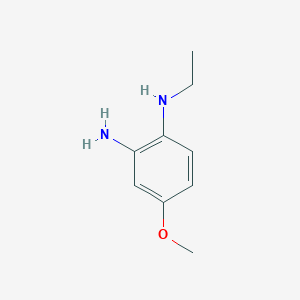
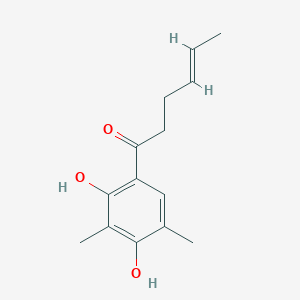

![6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3285239.png)
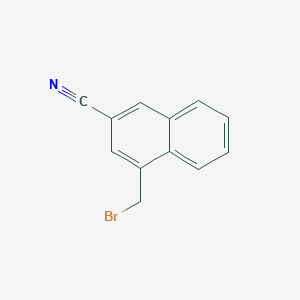
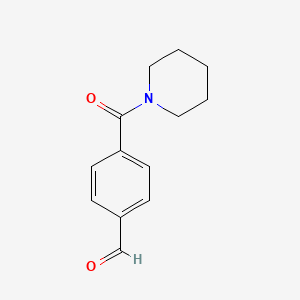

![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)
![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)
